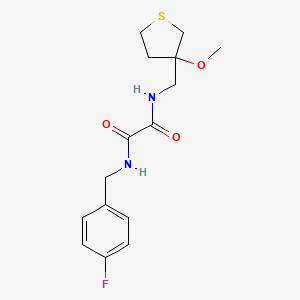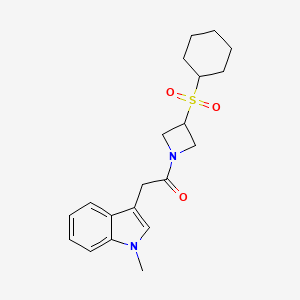
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, also known as CES, is a novel compound that has gained attention in the scientific community due to its potential in various research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing azetidinones and their derivatives, highlighting their significance in medicinal chemistry and pharmaceutical applications. For instance, Jagannadham et al. (2019) explored the synthesis of substituted azetidinones derived from the dimer of Apremilast, emphasizing the biological and pharmacological potencies of the 2-azetidinones scaffold, particularly those incorporating sulfonamide rings (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019). Similarly, Ananeva et al. (2022) focused on the synthesis of 3-amino-2-azetidinones through a novel reaction pathway, underscoring the adaptability of azetidinone frameworks in generating medicinally relevant compounds (Ananeva, Bakulina, Dar'in, Kantin, & Krasavin, 2022).
Potential Applications in Medicinal Chemistry
The synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, as studied by Che et al. (2015), illustrates the potential of such compounds in inhibiting HIV-1 replication, showcasing the therapeutic applications of azetidinone derivatives (Che, Liu, Tian, Hu, Chen, & Chen, 2015). This research highlights the broader applicability of these compounds in addressing significant health challenges.
Propriétés
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-21-12-15(18-9-5-6-10-19(18)21)11-20(23)22-13-17(14-22)26(24,25)16-7-3-2-4-8-16/h5-6,9-10,12,16-17H,2-4,7-8,11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJJMFYLNVJSAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)
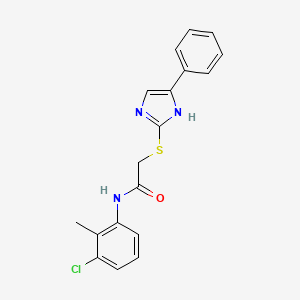
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)

![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)
![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)
![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
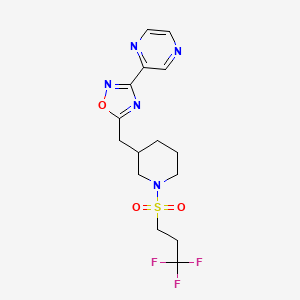
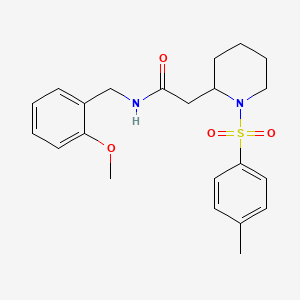
![N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357475.png)
